

RG 12561 (Dalvastatin): A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name:	Dalvastatin
Cat. No.:	B1669784

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Introduction

RG 12561, also known as **dalvastatin**, is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. As a member of the statin class of drugs, it was developed for the treatment of hypercholesterolemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of RG 12561, presenting key quantitative data, detailed experimental methodologies, and a visualization of its role in the HMG-CoA reductase signaling pathway.

Discovery and Development

RG 12561 was developed by Rhône-Poulenc Rorer Central Research. By 1988, it was in a similar stage of development as atorvastatin (Lipitor), positioning it as a potential early entrant in the competitive statin market. A key publication in 1993 detailed its pharmacological activity as a novel cholesterol-lowering agent. Despite its potent activity, **dalvastatin** did not ultimately reach the market. RG 12561 is a prodrug that is converted to its active open hydroxyacid form in the body.

Quantitative Data

The inhibitory activity of RG 12561 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data, comparing its potency with other well-known statins.

Table 1: In Vitro Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis

Compound	Rat Liver HMG-CoA Reductase IC50 (nmol/L)	Hep G2 Cells Cholesterol Biosynthesis IC50 (nmol/L)
RG 12561-Na	3.4	4
Lovastatin-Na	2.3	5
Pravastatin	8.9	1100

Table 2: In Vivo Efficacy in Animal Models

Compound	Rat Ex Vivo Cholesterol Biosynthesis ED50 (mg/kg)
RG 12561	0.9
Lovastatin	0.5
Pravastatin	12

Table 3: Effects on Plasma Lipids in Cholestyramine-Fed Hamsters (0.1% in food for 18 days)

Compound	Reduction in LDL/HDL Ratio (%)
RG 12561	35
RG 12561-Na	76
Lovastatin	88
Lovastatin-Na	88

Table 4: Effects on Serum Cholesterol in WHHL Rabbits (5 mg/kg, b.i.d., 12 days)

Compound	Reduction in Serum Cholesterol (%)
RG 12561	17
Lovastatin	16

Synthesis of RG 12561 (Davlastatin)

The synthesis of **dalvastatin** is a multi-step process starting from commercially available 3,3,5,5-tetramethylcyclohexanone. The key steps are outlined below.

Experimental Protocols

Step 1: Vilsmeier-Haack Reaction to form 2-chloro-4,4,6,6-tetramethylcyclohexene aldehyde (II)

- Methodology: Commercially available 3,3,5,5-tetramethylcyclohexanone (I) is subjected to a Vilsmeier-Haack reaction. This reaction typically involves the use of a formylating agent generated *in situ* from a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride (POCl₃). The electron-rich enol or enolate of the cyclohexanone attacks the Vilsmeier reagent, leading to formylation and subsequent formation of the chloro-aldehyde (II).

Step 2: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to yield 2-aryl substituted 4,4,6,6-tetramethylcyclohexene aldehyde (IV)

- Methodology: The 2-chloro-4,4,6,6-tetramethylcyclohexene aldehyde (II) undergoes a copper-catalyzed 1,4-addition (conjugate addition) of a Grignard reagent. The Grignard reagent is derived from 5-bromo-2-fluorotoluene (III). Copper salts are known to promote the 1,4-addition of Grignard reagents to α,β -unsaturated carbonyl compounds. This reaction introduces the 4-fluoro-3-methylphenyl group at the 2-position of the cyclohexene ring, yielding the aldehyde (IV).

Step 3: Aldehyde Extension to form (VI)

- Methodology: The aldehyde (IV) is treated with the anion of ethylenecyclohexylamine (V). This is followed by hydrolysis of the intermediate β -hydroxyimine, which can be achieved

using silica gel chromatography, to give the extended aldehyde (VI).

Step 4: Formation of the δ -hydroxy- β -ketoester (VIII)

- Methodology: The extended aldehyde (VI) is reacted with the dianion of methyl acetoacetate (VII). This reaction forms the δ -hydroxy- β -ketoester (VIII).

Step 5: Stereospecific Reduction to the erythro 3,5-dihydroxy methyl ester (IX)

- Methodology: The δ -hydroxy- β -ketoester (VIII) is stereospecifically reduced using triethylborane and sodium borohydride. This reduction yields the erythro 3,5-dihydroxy methyl ester (IX).

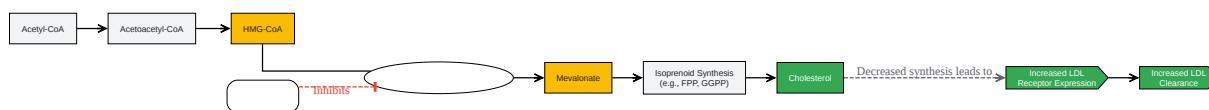
Step 6: Lactonization to produce **Dalvastatin**

- Methodology: The methyl ester of (IX) is hydrolyzed. The resulting hydroxy acid is then lactonized using triethylamine and methyl chloroformate to produce **dalvastatin** (RG 12561).

Mechanism of Action: HMG-CoA Reductase Inhibition

RG 12561, in its active hydroxyacid form, acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway. By blocking this step, RG 12561 reduces the endogenous synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream.

Signaling Pathway Diagram



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Caption: HMG-CoA Reductase Signaling Pathway and Inhibition by RG 12561.

Experimental Workflow for Synthesis

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